(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410051
InChI: InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-5-6-12)9-11-3-7-13(18-2)8-4-11/h3-4,7-8,10,12H,5-6,9,15H2,1-2H3/t10-/m0/s1
SMILES: CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide

CAS No.:

Cat. No.: VC13410051

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-5-6-12)9-11-3-7-13(18-2)8-4-11/h3-4,7-8,10,12H,5-6,9,15H2,1-2H3/t10-/m0/s1
Standard InChI Key UPPSMFPFNAIWEO-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N
SMILES CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N
Canonical SMILES CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide features a propionamide backbone substituted at the amine nitrogen with a cyclopropyl group and a 4-methoxybenzyl moiety. The (S)-configuration at the C2 amino group is critical for its stereoselective interactions, as evidenced by studies on analogous chiral amides. Key structural components include:

PropertyValue
IUPAC Name(2S)-2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]propanamide
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
SMILES NotationCOC1=CC=C(C=C1)CN(C2CC2)C(=O)C@@HN
InChI KeyInChI=1S/C14H20N2O2/c1-10(15)14(17...

The 4-methoxybenzyl group contributes to lipophilicity, potentially enhancing membrane permeability, while the cyclopropyl ring imposes conformational constraints that may optimize target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide typically involves a multi-step sequence:

  • Backbone Formation: Condensation of L-alanine with cyclopropylamine under carbodiimide-mediated coupling to yield (S)-2-amino-N-cyclopropylpropanamide.

  • Benzylation: Reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the 4-methoxybenzyl group.

  • Purification: Chiral resolution via HPLC or crystallization to isolate the (S)-enantiomer .

Yield optimization remains challenging due to steric hindrance from the cyclopropyl group, with reported yields averaging 45–60%.

Biological Activity and Mechanistic Insights

Antifungal Properties

While direct bioactivity data for this compound are scarce, structurally related acetamide derivatives exhibit potent antifungal effects. For example:

  • Analogous Compounds: Substituted propanamides with alkoxybenzyl groups showed 80% inhibition against Rhizoctonia solani and Blumeria graminis at 500 mg/L .

  • Structure-Activity Relationships (SAR):

    • Methoxy Group: Derivatives with para-methoxy substituents demonstrated superior activity compared to methyl or chloro analogs, likely due to enhanced electron-donating effects .

    • Chirality: (S)-enantiomers exhibited 2–3× higher activity than their (R)-counterparts in analogous systems .

Enzymatic Interactions

Molecular docking studies propose that the cyclopropyl group and methoxybenzyl moiety engage in hydrophobic interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Applications in Medicinal and Agrochemical Research

Lead Compound Development

The compound’s modular structure positions it as a promising scaffold for:

  • Antifungal Agents: Optimizing substituents to improve potency against resistant fungal strains .

  • Central Nervous System (CNS) Drugs: The 4-methoxybenzyl group may facilitate blood-brain barrier penetration for neuroactive agents.

Agricultural Uses

Preliminary studies on analogs suggest potential as:

  • Fungicides: Field trials on acetamide derivatives reduced Blumeria graminis infestations in wheat by 75% at 250 mg/L .

  • Plant Growth Regulators: Cyclopropyl-containing compounds have shown auxin-like activity in model plants .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

AnalogSubstituentActivity (Inhibition %)
(S)-2-Amino-N-cyclopropyl-N-(4-methylbenzyl)-propionamide 4-methylbenzyl60% (R. solani)
(S)-2-Amino-N-cyclopropyl-N-(2,3-dichlorobenzyl)-propionamide 2,3-dichlorobenzyl45% (B. graminis)
Target Compound4-methoxybenzyl80% (predicted)

The methoxy group’s electron-donating nature enhances binding affinity to fungal targets compared to electron-withdrawing chloro groups .

Chirality and Pharmacokinetics

Enantiomeric purity critically impacts bioavailability. In rat models, (S)-enantiomers of similar propionamides showed 90% oral bioavailability versus 35% for (R)-forms, attributed to stereoselective metabolism .

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